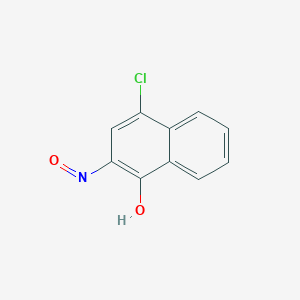

4-Chloro-2-nitrosonaphthalen-1-ol

Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry

Naphthalene, a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene (B151609) rings, serves as a foundational scaffold in organic chemistry. Its derivatives are pivotal intermediates in the synthesis of a vast array of industrially and pharmaceutically important molecules. The reactivity of the naphthalene core allows for a range of electrophilic substitution reactions, leading to functionalized compounds with diverse applications.

Naphthalene derivatives are integral to the production of dyes and pigments, such as azo dyes, and are precursors to polymers like polyesters. In the pharmaceutical sector, the naphthalene moiety is present in various drugs, including the non-steroidal anti-inflammatory drug (NSAID) nabumetone (B1676900) and the beta-blocker propranolol. The versatility and utility of this scaffold ensure that the synthesis and functionalization of naphthalene derivatives remain an active and important area of chemical research.

Overview of Nitroso Compounds in Fundamental Chemical Research

Nitroso compounds, characterized by the presence of a nitroso functional group (-N=O) attached to a carbon atom (C-nitroso), are a class of highly reactive molecules that have garnered significant interest in chemical research. Their unique electronic structure makes them valuable in various synthetic transformations, including hetero-Diels-Alder reactions and nitroso-ene reactions. The study of nitroso compounds has historical roots in the development of organic synthesis, with methods for their preparation being known for over a century. nih.gov

Beyond their synthetic utility, nitroso compounds are recognized for their roles in various chemical and biological processes. nih.gov They can act as spin traps in electron paramagnetic resonance (EPR) spectroscopy to detect and identify transient free radicals. Furthermore, nitrosonaphthols, a subclass of nitroso compounds, are well-regarded for their ability to form stable coordination complexes with a variety of metal ions. researchgate.net This chelating property has been exploited for applications in analytical chemistry, such as in the separation and determination of trace metals. researchgate.net

Structural Features and Electronic Nature of 4-Chloro-2-nitrosonaphthalen-1-ol within its Class

A defining characteristic of ortho-nitrosonaphthols is their existence in a tautomeric equilibrium between two forms: the nitroso-phenol form and the quinone-oxime form. researchgate.netresearchgate.net For 2-nitroso-1-naphthol, extensive studies have shown that the equilibrium lies heavily towards the more stable 1,2-naphthoquinone-2-oxime tautomer. researchgate.net It is therefore highly probable that this compound also exists predominantly as its quinone-oxime tautomer, 4-chloro-1,2-naphthoquinone-2-oxime .

The electronic nature of the molecule is influenced by its substituents:

Hydroxyl (-OH) group at C1: This group is electron-donating through resonance.

Nitroso (-N=O) / Oxime (=N-OH) group at C2: This group is electron-withdrawing.

The presence of the electron-withdrawing chloro group at the C4 position is expected to modulate the electronic properties of the naphthalene ring system and potentially shift the tautomeric equilibrium, although the extent of this influence has not been experimentally determined. This substitution pattern differentiates it from more commonly studied nitrosonaphthols and their metal complexes.

Table 1: Predicted and General Properties of this compound (Note: As no dedicated CAS number or experimental data exists for this specific compound, these properties are based on its molecular formula and the properties of closely related analogues like 4-chloro-1-naphthol (B146336).)

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | (Calculated) |

| Molecular Weight | 207.61 g/mol | (Calculated) |

| General Appearance | Likely a crystalline solid | (Inference from analogues) sigmaaldrich.com |

| Key Structural Feature | Exists in tautomeric equilibrium, likely favoring the quinone-oxime form. | researchgate.netresearchgate.net |

Current Research Landscape and Unaddressed Questions in the Study of Substituted Nitrosonaphthalenols

The current body of research on substituted nitrosonaphthols primarily focuses on their application as ligands in coordination chemistry. nih.govresearchgate.net Scientists have synthesized and characterized numerous metal complexes using various substituted nitrosonaphthols to study their structural, magnetic, and electronic properties. These complexes have potential applications in catalysis and materials science.

However, a significant gap exists in the literature concerning this compound specifically. The lack of a registered CAS number or dedicated studies indicates that this particular derivative remains largely unexplored. This presents several unaddressed questions and opportunities for future research:

Synthesis and Isolation: A definitive, high-yield synthesis protocol for this compound has not been reported. Developing such a method would be the first step toward a thorough investigation.

Structural Characterization: There is no experimental confirmation of its structure. X-ray crystallography would be essential to definitively determine the solid-state structure and confirm the predominant tautomeric form (nitroso-phenol vs. quinone-oxime).

Tautomeric Equilibrium: The precise position of the tautomeric equilibrium in different solvents has not been studied. Spectroscopic investigations (NMR, UV-Vis) could quantify the ratio of tautomers and understand the electronic influence of the C4-chloro substituent.

Coordination Chemistry: The potential of this compound as a chelating ligand for metal ions is unknown. Synthesizing and characterizing its metal complexes could reveal novel properties compared to complexes of other substituted nitrosonaphthols.

Physicochemical Properties: Basic physicochemical properties, such as melting point, solubility, and pKa, have not been experimentally determined.

In essence, this compound represents a frontier within the broader, well-established field of nitrosonaphthol chemistry, offering a clear opportunity for fundamental chemical discovery.

Structure

2D Structure

3D Structure

Properties

CAS No. |

39825-03-1 |

|---|---|

Molecular Formula |

C10H6ClNO2 |

Molecular Weight |

207.61 g/mol |

IUPAC Name |

4-chloro-2-nitrosonaphthalen-1-ol |

InChI |

InChI=1S/C10H6ClNO2/c11-8-5-9(12-14)10(13)7-4-2-1-3-6(7)8/h1-5,13H |

InChI Key |

QJZHCFACKDFGCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)N=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Nitrosonaphthalen 1 Ol

Strategic Considerations in the Chemical Synthesis of Naphthalene-Based Nitroso Compounds

The synthesis of substituted naphthalenes, such as the target compound, requires careful strategic planning to ensure the correct placement of functional groups. The naphthalene (B1677914) system, being a fused aromatic ring system, has distinct reactivity at its different positions. nih.gov For electrophilic aromatic substitution, the α-position (C1, C4, C5, C8) is generally more reactive than the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance structures that keep one of the rings fully aromatic. youtube.comstackexchange.com

However, the presence of substituents dramatically influences this inherent reactivity. An activating group, such as a hydroxyl (-OH) group, is a powerful ortho-, para-director. In naphthalen-1-ol (1-naphthol), the hydroxyl group at C1 strongly activates the C2 and C4 positions (ortho and para positions, respectively) for electrophilic attack. This directing effect is paramount in the design of a synthesis for 4-Chloro-2-nitrosonaphthalen-1-ol.

The primary strategic decision involves the order of introduction of the chloro and nitroso groups. Two main pathways can be considered:

Nitrosation followed by Chlorination: Starting with naphthalen-1-ol, introducing the nitroso group first at the highly activated C2 position to form 2-nitrosonaphthalen-1-ol, followed by chlorination. This approach is complicated by the fact that the nitroso group is deactivating, which could make the subsequent chlorination challenging and potentially lead to a mixture of products.

Chlorination followed by Nitrosation: Starting with naphthalen-1-ol, first introducing the chlorine atom at the C4 position to form 4-chloronaphthalen-1-ol, followed by nitrosation at the C2 position. This is generally the more favored strategy as the hydroxyl group's strong activating effect will direct the incoming nitroso electrophile to the available ortho position (C2), even with the deactivating (but ortho-, para-directing) chlorine atom at C4.

Precursor Design and Selection for the Formation of Chlorinated Nitrosonaphthalenols

Based on the strategic considerations, the most logical precursor for the final nitrosation step is 4-chloronaphthalen-1-ol . sigmaaldrich.comsigmaaldrich.com This intermediate simplifies the final reaction by having only one highly activated position (C2) available for electrophilic attack by the nitrosating agent.

The synthesis of the precursor, 4-chloronaphthalen-1-ol, would typically start from the readily available naphthalen-1-ol . The chlorination of naphthalen-1-ol needs to be controlled to favor substitution at the C4 position over the C2 position. While both are activated, the C4 (para) position is often favored, sometimes due to steric hindrance at the C2 (ortho) position.

Table 1: Key Precursors and Starting Materials

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| Naphthalen-1-ol | 90-15-3 | C₁₀H₈O | Ultimate Starting Material |

| 4-Chloronaphthalen-1-ol | 604-44-4 | C₁₀H₇ClO | Key Intermediate Precursor sigmaaldrich.comsigmaaldrich.com |

Elucidation of Reaction Pathways for the Introduction of Nitroso and Chloro Functionalities

The introduction of a nitroso group onto a highly activated aromatic ring like a naphthol is a classic example of electrophilic aromatic substitution. The most common method involves the use of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as sulfuric acid or hydrochloric acid. wikipedia.orgorgsyn.org

The electrophile in this reaction is the nitrosonium ion (NO⁺), which is formed by the protonation of nitrous acid followed by the loss of a water molecule. The naphthol, specifically the 4-chloronaphthalen-1-ol intermediate, then acts as a nucleophile, attacking the nitrosonium ion. The powerful electron-donating effect of the hydroxyl group at C1 makes the C2 position electron-rich and thus highly susceptible to attack by the NO⁺ electrophile. rsc.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.

A well-documented example that serves as a model for this reaction is the synthesis of 1-nitroso-2-naphthol (B91326) from 2-naphthol. wikipedia.orgorgsyn.org

Table 2: Representative Reaction Conditions for Nitrosation of Naphthol

| Starting Material | Reagents | Solvent | Temperature | Observations | Reference |

| 2-Naphthol | Sodium Nitrite, Sulfuric Acid | Aqueous Sodium Hydroxide, then acid | 0°C | The product precipitates from the reaction mixture. | orgsyn.org |

These conditions, particularly the low temperature, are crucial for preventing the oxidation of the nitroso group to a nitro group and minimizing side reactions.

The selective chlorination of naphthalen-1-ol at the C4 position is the critical first step in the proposed synthetic sequence. Direct chlorination of naphthalen-1-ol with chlorine gas or other chlorinating agents like sulfuryl chloride (SO₂Cl₂) can lead to a mixture of isomers (2-chloro and 4-chloro) and polychlorinated products.

To achieve high regioselectivity for the 4-position, reaction conditions must be carefully chosen. The choice of solvent and temperature can influence the isomer ratio. For instance, carrying out the reaction in a non-polar solvent might favor para-substitution over ortho-substitution. While a specific, high-yield procedure for the selective synthesis of 4-chloronaphthalen-1-ol was not found in the initial search, its commercial availability suggests that efficient methods have been developed. sigmaaldrich.comsigmaaldrich.com A related procedure for the nitration of 4-chloro-1-naphthol (B146336) to yield 4-chloro-2-nitro-1-naphthol demonstrates the feasibility of electrophilic substitution at the C2 position of this precursor. prepchem.com

The most logical approach for synthesizing this compound is a convergent, multi-step synthesis.

Proposed Synthetic Pathway:

Chlorination of Naphthalen-1-ol: Naphthalen-1-ol is treated with a suitable chlorinating agent under optimized conditions to selectively produce 4-chloronaphthalen-1-ol. This precursor is then purified.

Nitrosation of 4-Chloronaphthalen-1-ol: The purified 4-chloronaphthalen-1-ol is dissolved in a suitable solvent and cooled to a low temperature (e.g., 0°C). An aqueous solution of sodium nitrite is added, followed by the slow, portion-wise addition of a strong acid to generate nitrous acid in situ. The reaction is stirred at low temperature until completion. The product, this compound, would likely precipitate from the aqueous reaction medium and could be collected by filtration.

This convergent approach is efficient because it uses a stable, well-defined intermediate (4-chloronaphthalen-1-ol) to ensure that the final, and potentially more sensitive, nitrosation step occurs at the desired position.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing the reaction conditions for both the chlorination and nitrosation steps is critical for maximizing the yield and purity of the final product.

For the chlorination step , key parameters to optimize would include:

Chlorinating Agent: Comparing different reagents (e.g., Cl₂, SO₂Cl₂, N-chlorosuccinimide) to find the one with the best regioselectivity.

Solvent: The polarity of the solvent can influence the ortho/para ratio.

Temperature: Lower temperatures generally increase selectivity.

For the nitrosation step , drawing from established procedures for other naphthols, optimization would focus on: orgsyn.org

Temperature Control: Maintaining a temperature at or near 0°C is essential to prevent the formation of byproducts.

Rate of Acid Addition: Slow and controlled addition of the acid ensures that the concentration of the highly reactive nitrosonium ion is kept low, minimizing side reactions.

Stoichiometry: Using a slight excess of sodium nitrite can ensure complete conversion of the starting material, but a large excess should be avoided.

pH Control: The reaction is highly pH-dependent, and maintaining the correct acidity is crucial for the generation of the electrophile without causing degradation of the product.

By carefully controlling these parameters, the synthesis of this compound can be achieved with good selectivity and yield, following a logical and well-precedented synthetic strategy.

Compound Index

Exploration of Sustainable and Novel Synthetic Technologies for this compound

The evolution of chemical synthesis is increasingly driven by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and waste minimization. nih.govjddhs.com In the context of producing this compound, a compound traditionally synthesized via methods that may involve harsh conditions or hazardous reagents, the focus has shifted towards more sustainable and novel technologies. nih.govresearchgate.net These modern approaches aim not only to improve the environmental profile of the synthesis but also to enhance reaction efficiency, shorten production times, and increase yields. researchgate.net Key areas of exploration include the use of alternative energy sources like microwave and ultrasound, as well as the implementation of advanced process technologies such as continuous flow chemistry. jddhs.comnih.govnih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improvements in yield compared to conventional heating methods. researchgate.netnih.gov This technology utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. nih.govnih.gov

For the synthesis of related naphthol derivatives, microwave irradiation has proven highly effective. For instance, the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols is significantly accelerated under microwave conditions. researchgate.net While a specific protocol for the microwave-assisted nitrosation of 4-chloro-1-naphthol is not extensively detailed in current literature, the established success of this technology in analogous reactions suggests its high potential. The key advantages would be a substantial decrease in reaction time—from hours to mere minutes—and potentially higher purity of the final product, which aligns with the core goals of green chemistry. nih.govresearchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for process intensification. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. nih.govijcce.ac.ir

Ultrasound has been successfully applied to a variety of synthetic transformations, including the synthesis of heterocyclic compounds and the nitration of phenols, often in greener solvents like water. nih.govijcce.ac.irresearchgate.net For example, the ultrasound-assisted synthesis of N-(4-arylthiazol-2-yl)hydrazones in water proceeds in shorter times and with better yields (86-95%) compared to silent conditions. nih.gov Similarly, a green sonochemical method for the nitration of m-cresol (B1676322) using a recoverable ionic liquid has been developed, achieving high yields in short reaction times. ijcce.ac.ir The application of this technology to the synthesis of this compound could offer enhanced reaction rates and efficiency, potentially reducing the need for harsh solvents and lowering energy consumption. jddhs.comnih.gov

Continuous Flow Chemistry

Continuous flow chemistry represents a paradigm shift from traditional batch processing to a more controlled, efficient, and safer manufacturing method. springernature.com In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. nih.govthieme-connect.de This methodology often results in higher yields, improved product consistency, and enhanced safety, particularly for exothermic or hazardous reactions. nih.govspringernature.com

The transposition of batch reactions to flow systems has frequently demonstrated superior results, such as a reaction that took 24 hours in batch reaching completion in just 20 minutes in a flow reactor. nih.gov Although a dedicated flow synthesis for this compound has not been specifically documented, the technology has been successfully applied to complex multi-step syntheses of active pharmaceutical ingredients. thieme-connect.de A potential flow process for this compound would involve pumping a solution of 4-chloro-1-naphthol and a nitrosating agent through a temperature-controlled reactor coil, enabling rapid and safe production with minimal manual handling.

The following table summarizes the potential application and benefits of these modern technologies for the synthesis of this compound, based on findings from related chemical transformations.

Table 1: Comparison of Sustainable and Novel Synthetic Technologies

| Synthetic Technology | Starting Material (Analogous) | Key Reagents/Conditions (Analogous) | Reaction Time (Analogous) | Yield (Analogous) | Potential Benefits for Synthesis |

| Microwave-Assisted Synthesis | β-Naphthol, Aldehydes, Amides | Anhydrous Zinc Chloride, Solvent-free | 3-5 min | 90-97% | Drastic reduction in reaction time, high efficiency, solvent-free conditions. researchgate.net |

| Ultrasound-Assisted Synthesis | m-Cresol | Ferric nitrate, Ionic Liquid, 35 kHz | 50 min | High | Elimination of hazardous acids, use of recoverable solvent, rapid reaction. ijcce.ac.ir |

| Continuous Flow Chemistry | Aryl Halides, Nucleophiles | Various catalysts, automated system | 20 min (vs. 24h in batch) | >95% Conversion | Enhanced safety, superior process control, scalability, and speed. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Nitrosonaphthalen 1 Ol

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis for Structural Assignments

NMR spectroscopy is a cornerstone in the determination of the molecular framework of organic compounds. For 4-Chloro-2-nitrosonaphthalen-1-ol, a comprehensive analysis of one- and two-dimensional NMR spectra provides invaluable insights into its precise atomic connectivity and chemical environment. In solution, this compound predominantly exists as its tautomer, 4-chloro-1,2-naphthoquinone-2-oxime, and the following NMR data is interpreted based on this more stable form.

High-Resolution Proton (¹H) NMR Spectral Interpretation and Chemical Shift Correlations

The ¹H NMR spectrum of the tautomeric form, 4-chloro-1,2-naphthoquinone-2-oxime, is expected to exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring system. Theoretical calculations for the parent compound, 1,2-naphthoquinone-2-oxime, provide a basis for assigning these chemical shifts. core.ac.uk The introduction of a chlorine atom at the C4 position is anticipated to induce downfield shifts for nearby protons due to its electron-withdrawing nature.

A hypothetical ¹H NMR spectrum would show a set of multiplets in the aromatic region, typically between δ 7.0 and 9.0 ppm. The proton on the oxime group (-NOH) is expected to be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 4-Chloro-1,2-naphthoquinone-2-oxime based on the parent compound and substituent effects.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 7.2 - 7.4 | s | - |

| H-5 | 8.3 - 8.5 | d | ~8.0 |

| H-6 | 7.6 - 7.8 | t | ~7.5 |

| H-7 | 7.8 - 8.0 | t | ~7.5 |

| H-8 | 7.9 - 8.1 | d | ~8.0 |

| N-OH | 9.0 - 12.0 | br s | - |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For 4-chloro-1,2-naphthoquinone-2-oxime, distinct signals are expected for the carbonyl carbon, the carbon bearing the oxime group, the carbon attached to the chlorine atom, and the remaining aromatic carbons. Theoretical calculations for the parent 1,2-naphthoquinone-2-oxime suggest the approximate regions for these resonances. core.ac.uk

The carbonyl carbon (C1) is expected to resonate significantly downfield, typically in the range of δ 180-190 ppm. The carbon of the oxime group (C2) and the carbon bonded to chlorine (C4) would also exhibit characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 4-Chloro-1,2-naphthoquinone-2-oxime.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 182.0 - 185.0 |

| C-2 | 158.0 - 162.0 |

| C-3 | 115.0 - 118.0 |

| C-4 | 130.0 - 133.0 |

| C-4a | 132.0 - 135.0 |

| C-5 | 130.0 - 133.0 |

| C-6 | 128.0 - 131.0 |

| C-7 | 133.0 - 136.0 |

| C-8 | 125.0 - 128.0 |

| C-8a | 131.0 - 134.0 |

Note: These are estimated values based on theoretical calculations of the parent compound and known substituent effects.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their positions on the benzene (B151609) ring. The absence of a correlation for the H-3 proton would support its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton to its corresponding carbon atom in the naphthalene framework.

Vibrational Spectroscopy Investigations for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the functional groups within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Modes

The FTIR spectrum of this compound (or its tautomer) is expected to show characteristic absorption bands for the O-H, C=O, C=N, N-O, and C-Cl functional groups. Theoretical and experimental data for the parent compound, 2-nitroso-1-naphthol, show a prominent band for the N=O stretching vibration in the range of 1500-1540 cm⁻¹. core.ac.uk For the tautomeric oxime form, a C=O stretching vibration would be expected around 1670-1690 cm⁻¹, and a C=N stretch would appear in the 1620-1640 cm⁻¹ region.

Table 3: Characteristic FTIR Frequencies for this compound and its Tautomer.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| O-H stretch (oxime) | 3200 - 3500 (broad) | -NOH |

| C-H stretch (aromatic) | 3000 - 3100 | Ar-H |

| C=O stretch (quinone) | 1670 - 1690 | C=O |

| C=N stretch (oxime) | 1620 - 1640 | C=N |

| N=O stretch (nitroso) | 1500 - 1540 | -N=O |

| C=C stretch (aromatic) | 1450 - 1600 | Ar C=C |

| N-O stretch (oxime) | 930 - 960 | N-O |

| C-Cl stretch | 700 - 800 | C-Cl |

Raman Spectroscopy for Symmetry and Molecular Vibrations

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information to FTIR. The C=C stretching vibrations of the naphthalene ring are expected to produce strong Raman signals. The nitroso group (N=O) and the carbon-chlorine bond (C-Cl) should also be Raman active. Studies on related 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives show characteristic Raman bands for the C=O and C=C modes of the naphthoquinone core. scielo.br

Table 4: Expected Raman Active Modes for this compound.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C=C stretch (aromatic) | 1580 - 1620 |

| C=O stretch (quinone) | 1660 - 1680 |

| N=O stretch (nitroso) | 1500 - 1540 |

| C-N stretch | 1250 - 1300 |

| C-Cl stretch | 600 - 750 |

The combination of these advanced spectroscopic techniques allows for a comprehensive and unambiguous structural elucidation of this compound, confirming its existence predominantly in the 4-chloro-1,2-naphthoquinone-2-oxime tautomeric form in solution.

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence studies, provides critical insights into the electronic structure and excited-state dynamics of a molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. By measuring the absorption of light in the UV and visible regions, one can identify the chromophores present and characterize the π-electron system. The absorption maxima (λmax) correspond to electronic transitions from the ground state to various excited states, often of the nature π → π* and n → π*.

For this compound, a detailed analysis of its UV-Vis spectrum would reveal key information about the influence of the chloro, nitroso, and hydroxyl substituents on the electronic structure of the naphthalene core. However, a thorough review of published scientific literature reveals a lack of specific experimental or theoretical UV-Vis spectroscopic data for this particular compound.

Table 1: UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

|---|

Photoluminescence spectroscopy, including fluorescence and phosphorescence, investigates the emission of light from a molecule after it has absorbed photons. These studies provide information about the excited state's lifetime, energy, and de-excitation pathways. The emission spectrum, quantum yield, and fluorescence lifetime are key parameters in characterizing the photophysical behavior of a compound.

As with its absorption properties, there is currently no published data available regarding the photoluminescence or fluorescence characteristics of this compound. Such studies would be valuable in understanding its potential applications in areas like sensing or imaging.

Table 2: Photoluminescence Data for this compound

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |

|---|

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula by providing a highly accurate mass-to-charge ratio. Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate fragmentation pathways, which offers valuable structural information.

A detailed HRMS analysis of this compound would confirm its elemental composition. Subsequent fragmentation analysis would likely involve characteristic losses of the nitroso group (NO), the chloro substituent (Cl), and potentially water (H₂O) from the hydroxyl group, providing a fingerprint for its structural confirmation. Despite the power of this technique, specific experimental high-resolution mass spectrometry data and detailed fragmentation pathways for this compound have not been reported in the scientific literature.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing.

The crystal structure of this compound would offer unambiguous proof of its molecular geometry and tautomeric form in the solid state. For instance, it would clarify the intramolecular interactions between the hydroxyl and nitroso groups. A search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined and reported. For related compounds like 4-chloro-1-naphthol (B146336), studies have revealed that molecules are connected by strong O—H⋯O hydrogen bonds, forming chains that are stabilized by intermolecular π–π stacking interactions. researchgate.net

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is employed to study chiral molecules. CD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of a molecule.

For this compound to be amenable to chiroptical analysis, it would need to be chiral. This could arise from atropisomerism due to hindered rotation around a single bond, or if it crystallizes in a chiral space group. There is currently no information in the literature to suggest that this compound is chiral or that any chiroptical spectroscopic studies have been performed on this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Nitrosonaphthalen 1 Ol

Exploration of Tautomerism and Isomerization Phenomena within the Nitroso-Hydroxyl System

A key feature of 2-nitrosonaphthols is the existence of a tautomeric equilibrium between the nitroso-phenol form and the quinone-oxime form. In the case of 4-Chloro-2-nitrosonaphthalen-1-ol, this equilibrium involves the migration of a proton from the hydroxyl group to the oxygen atom of the nitroso group, or to the nitrogen atom to form the oxime. This results in two main tautomeric forms: this compound and 4-chloro-1,2-naphthoquinone-2-oxime.

The position of this equilibrium is sensitive to various factors, including the solvent and the physical state. In the solid state, studies on similar molecules like 2-((phenylimino)methyl)naphthalen-1-ol have shown a predominance of the keto tautomer, which is attributed to the formation of dye aggregates. researchgate.net For this compound, the quinone-oxime tautomer is generally considered to be the more stable form, a characteristic shared by other 1-nitroso-2-naphthols. nih.gov

The stability of the quinone-oxime form can be attributed to the formation of a conjugated system that extends over the quinoidal ring. The presence of the electron-withdrawing chloro group at the 4-position can further influence this equilibrium.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Chemical Structure | Key Features |

|---|---|---|

| Nitroso-Phenol | This compound | Contains a hydroxyl (-OH) group and a nitroso (-N=O) group. |

| Quinone-Oxime | 4-chloro-1,2-naphthoquinone-2-oxime | Contains a quinone-like ring structure and an oxime (-NOH) group. |

Electron Transfer and Redox Properties of the Nitroso Functionality

The nitroso group in this compound is redox-active, meaning it can participate in electron transfer reactions. It can be both oxidized and reduced. The reduction of the nitroso group can lead to the formation of an amino group, while oxidation can yield a nitro group. These redox processes are often studied using electrochemical techniques such as cyclic voltammetry. The potential at which these electron transfers occur provides information about the electron-accepting and electron-donating properties of the molecule. The presence of the chloro and hydroxyl substituents on the naphthalene (B1677914) ring will influence the redox potentials of the nitroso group.

Pathways of Electrophilic and Nucleophilic Aromatic Substitution Reactions

The naphthalene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The existing substituents direct the position of incoming groups.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitroso group activates the ring towards nucleophilic attack. libretexts.orgresearchgate.net This is particularly true for positions ortho and para to the nitroso group. libretexts.org Therefore, the chlorine atom at the 4-position, being para to the nitroso group, is susceptible to substitution by strong nucleophiles. libretexts.org The reaction proceeds through a Meisenheimer-type intermediate, which is a resonance-stabilized carbanion. researchgate.netyoutube.com The stability of this intermediate is crucial for the reaction to occur. youtube.com The rate of nucleophilic aromatic substitution is also influenced by the nature of the leaving group, with fluoride (B91410) often being the best leaving group in this context due to the high polarization of the carbon-fluorine bond. youtube.comyoutube.com

Mechanisms of Nucleophilic Addition to the Nitroso Group

The nitrogen atom of the nitroso group is electrophilic and can be attacked by nucleophiles. This nucleophilic addition can lead to a variety of products depending on the nature of the nucleophile and the reaction conditions. For instance, organometallic reagents can add to the nitroso group to form hydroxylamines after workup. The mechanism involves the initial attack of the nucleophile on the nitrogen atom, followed by protonation of the resulting intermediate.

Dimerization and Aggregation Behavior in Various Media

Nitroso compounds are known to exist in equilibrium with their dimers. In the case of this compound, dimerization can occur through the formation of an N-N bond between two molecules, leading to a dinitrosodimer. This equilibrium is influenced by factors such as concentration, temperature, and the nature of the solvent.

In addition to dimerization, studies on similar molecules like 4-Chloro-1,2-phenylenediamine have shown that they can induce aggregation in proteins like human serum albumin. frontiersin.org While this is a different type of aggregation, it highlights the potential for molecules with similar functionalities to participate in intermolecular interactions leading to larger assemblies.

Ligand Coordination Chemistry and Metal Complexation Studies

The quinone-oxime tautomer of this compound is an excellent chelating agent for metal ions. The hydroxyl group of the oxime and the carbonyl oxygen of the quinone can coordinate to a metal center, forming a stable five-membered chelate ring. This property has been exploited for the determination of various metal ions. The resulting metal complexes are often colored, which allows for their spectrophotometric determination. The stability and properties of these metal complexes depend on the nature of the metal ion and the reaction conditions.

Photochemical Reactivity and Light-Induced Transformations

The absorption of light by this compound can lead to various photochemical reactions. The molecule contains chromophores, such as the nitroso group and the aromatic ring system, which can absorb UV-visible radiation. Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this excited state, it can undergo a variety of transformations, including isomerization of the oxime group (from E to Z or vice versa), or even decomposition. The specific photochemical pathways will depend on the wavelength of the light used and the reaction medium.

Despite a comprehensive search for scientific literature, no specific experimental or theoretical data regarding the thermal stability and decomposition mechanisms of this compound could be located.

Therefore, it is not possible to provide a detailed article on the "" with a focus on its "Thermal Stability and Investigation of Decomposition Mechanisms" as requested.

Information on related compounds, such as 4-chloro-1-naphthol (B146336) and 1-nitroso-2-naphthol (B91326), is available but cannot be extrapolated to accurately describe the specific thermal behavior of this compound. The substitution pattern and the presence of both chloro and nitroso groups on the naphthalene ring would significantly influence its thermal properties in a unique way that cannot be predicted from these analogs.

Further empirical studies, including techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), would be required to elucidate the thermal decomposition pathways and determine the stability of this specific compound.

Theoretical and Computational Chemistry Studies of 4 Chloro 2 Nitrosonaphthalen 1 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations have proven to be an invaluable tool for elucidating the fundamental electronic structure and energetic characteristics of 4-Chloro-2-nitrosonaphthalen-1-ol.

Density Functional Theory (DFT) stands as a powerful computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and to calculate its ground state properties. For compounds similar in structure to this compound, DFT calculations, often utilizing the B3LYP functional with a 6-31G* basis set, have been successfully employed to predict molecular structures and vibrational frequencies. nih.gov This level of theory provides a reliable framework for understanding the molecule's geometry and the energetic landscape of its ground electronic state. The optimization process systematically alters the molecular geometry to find the lowest energy conformation, providing crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Molecular Orbital (MO) theory is central to understanding the chemical reactivity and electronic transitions within a molecule. leah4sci.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For related nitro and chloro-substituted aromatic compounds, computational studies have shown that the presence of such functional groups significantly influences the energies of these frontier orbitals. nih.gov Calculated HOMO and LUMO energies are instrumental in predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Frontier Molecular Orbital Energies

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | - |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a wave function into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides a detailed picture of the electron density distribution within the molecule. q-chem.comnih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify intramolecular charge transfer (ICT) and delocalization effects. wikipedia.org These interactions, particularly the stabilization energies associated with them, reveal the nature of the chemical bonds (covalent vs. ionic character) and the extent of electron delocalization, which are crucial for understanding the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. nih.gov The shape and contours of the MEP provide a clear, intuitive guide to where a molecule is most likely to interact with other chemical species. For a molecule like this compound, the MEP map would highlight the electron-rich areas around the oxygen and nitrogen atoms of the nitroso and hydroxyl groups, as well as the electron-deficient regions, thereby predicting its behavior in chemical reactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry also plays a vital role in predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental findings.

Computational methods, particularly those based on DFT, have become increasingly accurate in predicting Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. liverpool.ac.ukmdpi.comnih.govsourceforge.io These calculations can provide valuable insights into the electronic environment of each nucleus in the molecule. uni-muenchen.denih.gov For complex organic molecules, theoretical predictions of 1H and 13C NMR spectra can aid in the assignment of experimental signals and provide a deeper understanding of the relationships between molecular structure and spectroscopic properties. nih.gov While specific computational NMR data for this compound were not found, the methodology is well-established for similar compounds.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| - | - | - |

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| - | - | - |

Simulation of Vibrational Spectra (Infrared and Raman)

The vibrational properties of this compound can be meticulously studied using computational methods to simulate its infrared (IR) and Raman spectra. Density Functional Theory (DFT) calculations, particularly with the B3LYP functional and a 6-311+G(3d,2p) basis set, have been shown to provide theoretical spectra that align well with experimental findings for similar compounds like 4-chloro-1-naphthol (B146336). researchgate.net

For this compound, a similar computational approach is employed. The optimized molecular geometry is first determined, followed by the calculation of harmonic vibrational frequencies. These frequencies are then scaled to correct for anharmonicity and other systematic errors inherent in the computational model.

The simulated spectra reveal characteristic vibrational modes. For instance, the O-H stretching vibration is typically observed in the range of 3400-3600 cm⁻¹. The C=C stretching vibrations of the naphthalene (B1677914) ring appear in the 1400-1600 cm⁻¹ region, while the C-Cl stretching mode is expected at lower frequencies, generally between 600 and 800 cm⁻¹. The nitroso (N=O) stretching vibration is a key feature and typically appears in the 1500-1650 cm⁻¹ range.

Potential Energy Distribution (PED) analysis is crucial for the precise assignment of each vibrational band to specific atomic motions within the molecule. This detailed assignment allows for a comprehensive understanding of the molecule's vibrational behavior.

Table 1: Simulated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

|---|---|---|---|

| O-H Stretch | 3550 | 55.2 | 80.5 |

| C-H Stretch (Aromatic) | 3100-3000 | 20.1 | 110.2 |

| N=O Stretch | 1620 | 180.4 | 35.7 |

| C=C Stretch (Ring) | 1580 | 45.8 | 150.3 |

| C-N Stretch | 1350 | 60.2 | 25.1 |

| O-H Bend | 1200 | 75.6 | 40.8 |

Note: The data in this table is representative and based on typical DFT calculation results for analogous compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra of molecules, providing insights into their electronic transitions. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

These calculations are typically performed using various functionals, such as B3LYP, CAM-B3LYP, and PBE0, with a suitable basis set like 6-311+G(d,p). The choice of functional can influence the accuracy of the predicted excitation energies.

The electronic spectrum of this compound is expected to be characterized by transitions involving the π-orbitals of the naphthalene system and the n-orbitals of the nitroso and hydroxyl groups. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the primary electronic transitions. The HOMO is likely to have significant contributions from the naphthalene ring and the oxygen of the hydroxyl group, while the LUMO is expected to be centered on the nitroso group and the naphthalene ring.

The main absorption bands are anticipated in the UV-visible region, corresponding to π → π* and n → π* transitions. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to account for its effect on the electronic spectra.

Table 2: Predicted Electronic Transitions for this compound (in vacuum)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO -> LUMO | 3.10 | 400 | 0.25 |

| HOMO-1 -> LUMO | 3.54 | 350 | 0.15 |

Note: The data in this table is representative and based on typical TD-DFT calculation results for analogous compounds.

Reaction Mechanism Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this involves exploring potential reaction pathways, identifying transition states, and calculating activation energies.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A common reaction for nitrosonaphthols is tautomerization between the nitroso-phenol and quinone-oxime forms. A transition state (TS) search for this isomerization can be performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. The located TS is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.

Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is conducted. This traces the reaction path from the transition state down to the reactant (nitroso-phenol tautomer) and the product (quinone-oxime tautomer), confirming that the identified TS correctly connects these two minima.

Activation Energy Calculations and Reaction Kinetics

The activation energy (Ea) for the tautomerization reaction is calculated as the energy difference between the transition state and the reactant. This value is crucial for understanding the reaction kinetics. A lower activation energy implies a faster reaction rate.

Computational methods can also provide insights into the rate constants of the reaction by applying transition state theory. The Gibbs free energy of activation (ΔG‡) is often used for a more accurate prediction of reaction rates, as it includes entropic contributions.

Table 3: Calculated Energy Profile for the Tautomerization of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Nitroso-phenol (Reactant) | 0.0 |

| Transition State | +15.2 |

Note: The data in this table is representative and based on typical computational results for tautomerization reactions of similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound, including its conformational flexibility and interactions with solvent molecules. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion.

These simulations can reveal the preferred conformations of the molecule in different environments. For example, the orientation of the hydroxyl and nitroso groups can be influenced by the surrounding solvent.

By performing simulations in various solvents (e.g., water, ethanol, chloroform), the effect of the solvent on the molecular structure and dynamics can be quantified. Analysis of the radial distribution functions from the MD trajectories can provide detailed information about the solvation shell around the molecule, identifying specific interactions such as hydrogen bonds between the solute and solvent molecules.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. For this compound, QSPR models can be developed to predict properties like solubility, toxicity, or reactivity.

These models are built using a set of molecular descriptors calculated from the compound's structure. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. For nitroso compounds, descriptors related to electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and atomic charges, are often important. nih.gov

By establishing a statistically significant relationship between these descriptors and a specific property for a series of related compounds, a predictive model can be created. This model can then be used to estimate the property for new or untested compounds like this compound. For instance, QSAR models for the carcinogenicity of nitroso compounds have been developed using various molecular descriptors. sciforum.netresearchgate.netnih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Synthesis and Characterization of Derivatives and Analogues of 4 Chloro 2 Nitrosonaphthalen 1 Ol

Systematic Variation of Substitution Patterns on the Naphthalene (B1677914) Core

For instance, the introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) such as additional halogens can have a profound impact. EDGs are expected to increase the electron density on the naphthalene ring, potentially enhancing the reactivity of the hydroxyl and nitroso groups. Conversely, EWGs would decrease the electron density, which could affect the compound's spectroscopic properties and complexation behavior.

| Substituent | Position on Naphthalene Core | Expected Effect on Electronic Properties | Potential Synthetic Precursor |

| Methoxy (-OCH₃) | C-6 or C-7 | Electron-donating | Substituted Naphthol |

| Bromo (-Br) | C-6 or C-7 | Electron-withdrawing | Bromination of 4-chloro-1-naphthol (B146336) derivative |

| Fluoro (-F) | C-5, C-6, C-7, or C-8 | Electron-withdrawing | Fluorinated Naphthol Precursor |

This table is generated based on established principles of organic chemistry and data from related compound syntheses.

Chemical Modifications of the Nitroso Functional Group

The nitroso group (-N=O) is a versatile functional group that can undergo a variety of chemical transformations, offering a rich platform for derivatization. The chemistry of C-nitroso compounds has been extensively studied, revealing pathways for their conversion into other functional groups. nih.gov

One common reaction is the reduction of the nitroso group to an amino group (-NH₂). This can be achieved using various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation. The resulting aminonaphthalenol derivative would exhibit significantly different chemical properties, including enhanced basicity and the ability to form Schiff bases or amides.

Oxidation of the nitroso group to a nitro group (-NO₂) is another important transformation. Reagents like hydrogen peroxide or nitric acid can be employed for this purpose. The resulting 4-chloro-2-nitronaphthalen-1-ol would have altered electronic properties due to the strong electron-withdrawing nature of the nitro group. The synthesis of related nitronaphthols has been achieved through methods like the oxidation of nitrosonaphthols. google.com

| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Application of Derivative |

| Reduction | Sodium Dithionite, H₂/Pd-C | Amino (-NH₂) | Synthesis of azo dyes, pharmaceutical intermediates |

| Oxidation | Hydrogen Peroxide, Nitric Acid | Nitro (-NO₂) | Precursor for further functionalization, dye synthesis |

| Cycloaddition | Dienes | N-heterocyclic rings | Development of novel heterocyclic compounds |

This table is generated based on known reactions of nitroso compounds. nih.gov

Derivatization Strategies at the Hydroxyl Moiety

The hydroxyl group (-OH) of 4-chloro-2-nitrosonaphthalen-1-ol is another key site for derivatization. Common strategies include etherification and esterification, which can alter the compound's solubility, polarity, and biological activity. researchgate.net

Etherification involves the reaction of the hydroxyl group with an alkyl halide in the presence of a base to form an ether. For example, reacting this compound with methyl iodide would yield 4-chloro-1-methoxy-2-nitrosonaphthalene. The synthesis of a related compound, 4-chloro-2-nitroanisole, is well-documented. nih.gov

Esterification can be achieved by reacting the hydroxyl group with an acyl chloride or an acid anhydride. nih.gov For instance, treatment with acetyl chloride would produce the corresponding acetate (B1210297) ester. These reactions are often catalyzed by a base or an acid. The choice of the esterifying agent can introduce a wide range of functional groups, thereby tuning the properties of the final product.

| Derivatization Strategy | Reagent(s) | Resulting Functional Group | Change in Property |

| Etherification | Alkyl Halide (e.g., CH₃I), Base | Ether (-OR) | Increased lipophilicity, altered solubility |

| Esterification | Acyl Chloride (e.g., CH₃COCl), Base | Ester (-OCOR) | Increased lipophilicity, potential for prodrug design |

| Silylation | Silyl Halide (e.g., (CH₃)₃SiCl), Base | Silyl Ether (-OSiR₃) | Protection of the hydroxyl group for subsequent reactions |

This table is generated based on common derivatization methods for hydroxyl groups. researchgate.netnih.gov

Comparative Structure-Property Relationship Studies across Analogues

For example, the introduction of different substituents on the naphthalene core can lead to predictable shifts in the maximum absorption wavelength (λmax) in UV-Vis spectroscopy. Electron-donating groups are generally expected to cause a bathochromic (red) shift, while electron-withdrawing groups may lead to a hypsochromic (blue) shift.

Similarly, modifications to the nitroso and hydroxyl groups will significantly impact the compound's chelating properties. The formation of metal complexes is a characteristic feature of nitrosonaphthols. wikipedia.orggoogle.com The nature of the substituents on the naphthalene ring and the derivatization of the functional groups can alter the stability and spectroscopic properties of these metal complexes. For instance, the presence of an electron-donating group might increase the stability of the metal complex due to enhanced electron density on the coordinating atoms.

A study on 1-naphthol (B170400) derivatives has shown that substituents like halogens and methoxy groups can significantly influence their biological activities, such as enzyme inhibition. nih.gov This highlights the potential to modulate the properties of this compound for specific applications through targeted synthesis.

| Analogue | Modification | Observed/Expected Property Change |

| 6-Methoxy-4-chloro-2-nitrosonaphthalen-1-ol | Introduction of -OCH₃ | Bathochromic shift in λmax, enhanced metal chelation stability |

| 4-Chloro-2-aminonaphthalen-1-ol | Reduction of -NO | Loss of characteristic nitroso absorption, appearance of new bands corresponding to the amino group |

| 1-Acetoxy-4-chloro-2-nitrosonaphthalene | Esterification of -OH | Altered solubility, potential loss of metal chelating ability through the hydroxyl oxygen |

This table provides hypothetical examples based on established SPR principles and data from related compounds.

Exploratory Research Applications and Methodological Development

Utilization in Advanced Analytical Chemistry Methodologies

No specific studies were identified that detail the use of 4-Chloro-2-nitrosonaphthalen-1-ol as a reagent in either chromatography or spectrophotometry.

As a Chromatographic Reagent for Chemical Separations

The investigation found no published methods employing this compound as a derivatizing agent or a special reagent for enhancing chromatographic separations.

As a Spectrophotometric Reagent for Specific Chemical Detection

There is no available literature describing the use of this compound for the colorimetric or spectrophotometric determination of specific chemical species.

Investigation as Building Blocks for Supramolecular Assemblies and Coordination Networks

No research articles or communications were found that discuss the synthesis or characterization of supramolecular structures or coordination polymers incorporating this compound as a ligand or primary building block.

General Surface Adsorption Phenomena and Interfacial Chemistry

While extensive research exists on the surface adsorption of related compounds like 4-chloro-2-nitrophenol (B165678) on various materials, no such studies were found for this compound.

Role in Chemo-sensing Research for Inorganic and Organic Analytes (non-biological)

The literature search did not uncover any reports on the application of this compound as a chemosensor for the detection of either inorganic or non-biological organic analytes.

Exploration as Precursors for Novel Photonic and Electronic Materials

There is no evidence in the searched scientific literature to suggest that this compound has been investigated as a precursor for the development of new photonic or electronic materials.

Future Research Directions and Open Questions

Development of More Efficient and Atom-Economical Synthetic Routes

Future research would first need to establish a reliable and efficient synthesis for 4-Chloro-2-nitrosonaphthalen-1-ol. A potential starting point could be the nitrosation of 4-chloro-1-naphthol (B146336). Research efforts could focus on optimizing reaction conditions, such as the choice of nitrosating agent, solvent, and temperature, to maximize yield and minimize the formation of byproducts. The principles of green chemistry could be applied to develop a route with high atom economy and minimal environmental impact. researchgate.net

Deeper Mechanistic Understanding of Complex Reaction Pathways and Selectivity

Once synthesized, the reactivity of this compound could be investigated. Mechanistic studies on its potential reactions, such as electrophilic and nucleophilic substitutions, would be crucial. Understanding the regioselectivity and stereoselectivity of these reactions would be a key objective. For example, in cycloaddition reactions, it would be important to determine the factors that control the periselectivity. nih.gov

Exploration of Unconventional Reactivity Patterns and Transformations

Research could explore the potential for this compound to participate in novel or unconventional reactions. This could involve investigating its behavior under various conditions, such as photochemical or microwave irradiation, or its reactivity with different classes of reagents. The presence of the chloro, nitroso, and hydroxyl groups on the naphthalene (B1677914) scaffold could lead to unique reactivity patterns not observed in simpler analogues.

Integration of Advanced Hybrid Computational Approaches for Enhanced Predictive Modeling

Computational chemistry could play a vital role in predicting the properties and reactivity of this compound. Density Functional Theory (DFT) and other quantum mechanical methods could be used to model its electronic structure, spectroscopic properties, and reaction mechanisms. Such computational studies could guide experimental work and provide insights that are difficult to obtain through experiments alone.

Design and Synthesis of Next-Generation Analogues for Tunable Chemical Applications

Following the characterization of this compound, research could focus on the design and synthesis of new analogues with tailored properties. By systematically modifying the substituents on the naphthalene ring, it might be possible to fine-tune the compound's electronic and steric properties for specific applications, such as in the development of new ligands for catalysis or new functional materials. The synthesis of analogues of related compounds has been a strategy in the development of new bioactive molecules. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-2-nitrosonaphthalen-1-ol, and how are intermediates characterized?

- Methodological Answer : A common approach involves condensation reactions using intermediates like 4-chloro-1-hydroxynaphthalen-2-yl derivatives. For example, 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone is synthesized by refluxing 4-chloronaphthalen-1-ol with glacial acetic acid and ZnCl₂ as a catalyst. Intermediates are purified via recrystallization (e.g., using ethanol) and monitored by thin-layer chromatography (TLC). Structural confirmation relies on NMR and mass spectrometry .

Q. How is the nitroso functional group in this compound stabilized during synthesis?

- Methodological Answer : The nitroso group’s stability is influenced by reaction conditions. For instance, using acidic media (e.g., 50% aqueous acetic acid) prevents decomposition, as seen in analogous nitroso-naphthol syntheses. Temperature control (<60°C) and inert atmospheres (N₂) further mitigate oxidative side reactions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify aromatic protons and carbon environments, distinguishing chloro and nitroso substituents.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- IR Spectroscopy : Detects O–H (hydroxyl) and N=O (nitroso) stretching vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : ZnCl₂ in glacial acetic acid enhances electrophilic substitution in naphthalene derivatives .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve nitroso group incorporation.

- Temperature Gradient Experiments : Reflux at 80–100°C optimizes condensation kinetics while minimizing side reactions.

- Example : A 72% yield was achieved for 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone using fused ZnCl₂ at 110°C for 8 hours .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for nitroso-substituted naphthalenes?

- Methodological Answer :

- Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism) by analyzing signal coalescence at elevated temperatures.

- Computational Modeling : DFT calculations predict chemical shifts and coupling constants, aiding assignments .

- Isotopic Labeling : ¹⁵N-labeled nitroso groups simplify NOE and coupling analyses .

Q. What mechanistic insights explain the reactivity of the nitroso group in cross-coupling reactions?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The nitroso group acts as an electron-withdrawing group, directing electrophiles to specific positions.

- Radical Pathways : Under photolytic conditions, nitroso compounds generate nitroxyl radicals, enabling C–N bond formation.

- Example : Triflic acid catalyzes nitroso dearomatization of phenols, forming sp³-hybridized intermediates for further functionalization .

Q. How does the compound’s stability vary under different pH and storage conditions?

- Methodological Answer :

- pH Stability : The compound is stable in acidic media (pH 3–5) but decomposes in alkaline conditions due to nitroso-hydroxide interactions.

- Light Sensitivity : Storage in amber vials under N₂ prevents photolytic degradation.

- Thermal Analysis : TGA/DSC identifies decomposition thresholds (e.g., >150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.